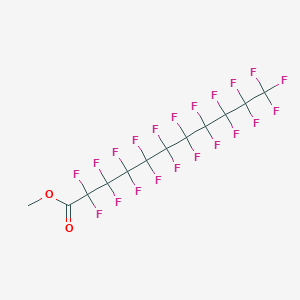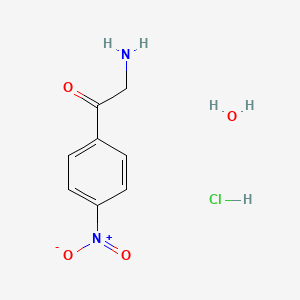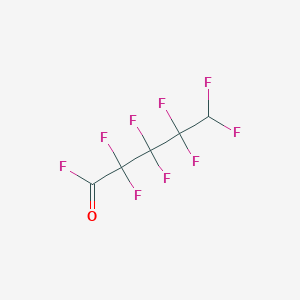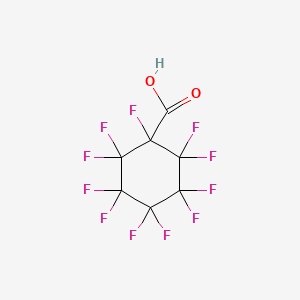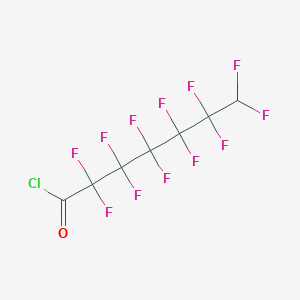
2,2,3,3-Tetrafluoropropanamide
Overview
Description
2,2,3,3-Tetrafluoropropanamide is an organosilicon compound . It is also known as N,N-Diethyl-2,3,3,3-tetrafluoropropanamide . The CAS Number is 392-63-2 . It is used for R&D purposes .
Synthesis Analysis
The synthesis of 2,2,3,3-Tetrafluoropropanamide involves several methods . One method involves the use of N,N-diethyl-2,3,3,3-tetrafluoropropionamide as the starting material, which is subjected to a hydrolysis reaction under acidic conditions using a catalyst .Molecular Structure Analysis
The molecular formula of 2,2,3,3-Tetrafluoropropanamide is C3H3F4NO . It contains a total of 11 bonds, including 8 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Physical And Chemical Properties Analysis
2,2,3,3-Tetrafluoropropanamide is a liquid at room temperature . Its melting point is between 57 - 59 degrees Celsius .Scientific Research Applications
1. Organic Synthesis and Reactions
- Aldol Reaction of Boryl Enolates : 2,2,3,3-Tetrafluoropropanamide derivatives are used in organic synthesis, particularly in the generation and selective aldol reaction of boryl enolates. These reactions yield 2-fluoro-3-hydroxy-2-trifluoromethylalkanamides with high selectivity (Kuroboshi & Ishihara, 1990).
2. Material Science and Engineering
- Electrocatalytic Oxidation : In the field of material science, 2,2,3,3-Tetrafluoropropanamide derivatives are involved in electrocatalytic oxidation processes. For instance, an electrocatalytic reactor has been used for the selective production of sodium 2,2,3,3-tetrafluoropropionate from 2,2,3,3-tetrafluoro-1-propanol, demonstrating its potential in chemical synthesis (Wang et al., 2014).
3. Environmental Applications
- Wastewater Treatment : This compound is also significant in environmental applications, such as in the treatment of wastewater containing 2,2,3,3-tetrafluoro-1-propanol, a solvent used in CD-R and DVD-R fabrication. A novel three-phase fluidized bed reactor has been designed for this purpose, showing efficient mineralization and defluorination of the wastewater (Shih et al., 2013).
Safety And Hazards
2,2,3,3-Tetrafluoropropanamide is classified as Acute toxicity - Category 3, Oral and Eye irritation, Category 2 . It is toxic if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
2,2,3,3-tetrafluoropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F4NO/c4-1(5)3(6,7)2(8)9/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNHHTXAWAPICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380239 | |
| Record name | 2,2,3,3-Tetrafluoropropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoropropanamide | |
CAS RN |
2069-86-5 | |
| Record name | 2,2,3,3-Tetrafluoropropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-TETRAFLUORO-PROPIONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




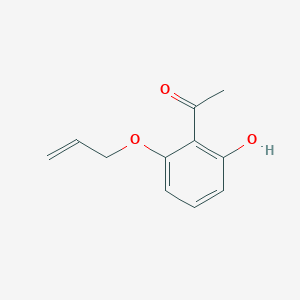
![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)

